molecular formula C19H17FN2O5 B13845499 Flumioxazin-mono amide

Flumioxazin-mono amide

Cat. No.: B13845499
M. Wt: 372.3 g/mol
InChI Key: RNPIXQGDMOWBEB-UHFFFAOYSA-N
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Description

Flumioxazin-mono amide is a derivative of flumioxazin, a broad-spectrum herbicide used to control annual broad-leaved and dicotyledonous weeds. It is known for its effectiveness in agricultural settings, particularly in soybean, peanut, and citrus fields . The compound is characterized by its ability to degrade in the environment, making it a low-risk herbicide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flumioxazin-mono amide involves the reaction of 6-amino-7-fluoro-4-propinyl-1,4-benzoxazin-3(4H)-one with 3,4,5,6-tetrahydrophthalic anhydride in the presence of a catalyst. The catalyst can be an alkaline nitric organic matter or a mixture of organic acid and the alkaline nitric organic matter . This reaction is typically carried out in a solvent, and the product yield can reach 90% or above, with a purity of 99 wt% or higher .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to ensure high yield and purity while minimizing the content of organic impurities to less than 0.1 wt% . The method is straightforward and suitable for industrialization .

Chemical Reactions Analysis

Types of Reactions

Flumioxazin-mono amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the cleavage of the imide and amide linkages, while reduction can result in the opening of the cyclic imide .

Scientific Research Applications

Flumioxazin-mono amide has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.

    Biology: The compound is used to investigate its effects on different biological systems, including its role as a herbicide.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: This compound is used in the development of new herbicides and other agricultural chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Flumioxazin-mono amide is similar to other N-phenyl phthalimide compounds, such as:

Uniqueness

This compound stands out due to its high efficacy, low environmental impact, and ability to degrade quickly in the environment. Its unique chemical structure allows for effective weed control while minimizing the risk of leaching and persistence in soil .

Properties

IUPAC Name

2-[(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)carbamoyl]cyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5/c1-2-7-22-15-9-14(13(20)8-16(15)27-10-17(22)23)21-18(24)11-5-3-4-6-12(11)19(25)26/h1,8-9H,3-7,10H2,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPIXQGDMOWBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)COC2=C1C=C(C(=C2)F)NC(=O)C3=C(CCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027416
Record name 2-[(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)carbamoyl]cyclohexene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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